molecular formula C22H20FN3S B11448766 4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11448766
M. Wt: 377.5 g/mol
InChI Key: FYYPULSILLMOJA-UHFFFAOYSA-N
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Description

4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a butylsulfanyl group, a fluorophenyl group, and a phenyl group attached to the pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced fluorophenyl derivatives

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butylsulfanyl)-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C22H20FN3S

Molecular Weight

377.5 g/mol

IUPAC Name

4-butylsulfanyl-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H20FN3S/c1-2-3-12-27-22-20-19(16-8-5-4-6-9-16)14-26(21(20)24-15-25-22)18-11-7-10-17(23)13-18/h4-11,13-15H,2-3,12H2,1H3

InChI Key

FYYPULSILLMOJA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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